molecular formula C8H12N2O3 B593119 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol CAS No. 130443-94-6

1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol

Cat. No.: B593119
CAS No.: 130443-94-6
M. Wt: 184.195
InChI Key: DJJBNTWELRNHBO-UHFFFAOYSA-N
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Description

1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol is an organic compound with a complex structure that includes a pyrazine ring substituted with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common method is the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Lead tetraacetate, periodic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Osmium tetroxide, potassium permanganate.

Major Products

The major products formed from these reactions include aldehydes, ketones, esters, and ethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pyrazine ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties compared to simpler diols.

Properties

IUPAC Name

1-[6-(hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-7(3-11)10-6(2-9-5)8(13)4-12/h2,8,11-13H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJBNTWELRNHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699719
Record name 1-[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130443-94-6
Record name 1-[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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